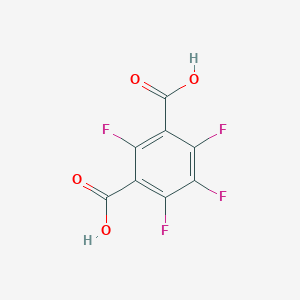

Tetrafluoroisophthalic acid

概要

説明

Tetrafluoroisophthalic acid is a fluorinated aromatic compound known for its distinctive chemical and physical properties. It forms the basis of various advanced materials, including polymers and coordination polymers, due to its high stability and reactivity with different organic and inorganic compounds.

Synthesis Analysis

The synthesis of related compounds involves the fluorination of precursors like tetrachlorophthalic anhydride or acid derivatives using fluorinating agents such as sulfur tetrafluoride. This process yields highly fluorinated aromatic compounds which can serve as intermediates for further chemical transformations (Dmowski & Wielgat, 1987).

Molecular Structure Analysis

Molecular structure analyses of tetrafluoroisophthalic acid derivatives reveal the influence of fluorination on the aromatic ring system. The presence of fluorine atoms significantly affects the electronic distribution within the molecule, leading to unique bonding and geometric configurations that are crucial for understanding its reactivity and interactions with other molecules (Al-Terkawi et al., 2017).

Chemical Reactions and Properties

Tetrafluoroisophthalic acid and its derivatives participate in a variety of chemical reactions, forming complex structures with distinct properties. For example, they can undergo polycondensation reactions with diamines to produce poly(amide-imide-imide)s, showcasing their utility in creating high-performance polymers with excellent thermal stability and mechanical properties (Yang, Chen, & Wang, 2002).

Physical Properties Analysis

The physical properties of compounds derived from tetrafluoroisophthalic acid, such as coordination polymers, are remarkable. They exhibit significant thermal stability, making them suitable for high-temperature applications. The fluorination enhances their solvent resistance and mechanical strength, which are desirable traits in materials science and engineering (Al-Terkawi et al., 2017).

Chemical Properties Analysis

The chemical properties of tetrafluoroisophthalic acid derivatives are characterized by their reactivity towards various chemical groups. Their ability to form coordination bonds with metals leads to the synthesis of new metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Orthaber et al., 2010).

科学的研究の応用

Synthesis of Perfluorinated Aromatic Compounds and Polymers :

- Tetrafluoroisophthalic acid has been used in the synthesis of perfluorinated aromatic model compounds and polymers. These materials have been compared with their hydrogenic analogues for thermal and thermo-oxidative stabilities. Applications include the development of compounds with improved thermal stability for various industrial uses (Buxton, Tilney-Bassett, Mobbs, Cummings, & Lynch, 1965).

Purification of Solution-Phase Combinatorial Libraries :

- A derivative, tetrafluorophthalic anhydride, has been utilized as a “Sequestration Enabling Reagent” (SER) in purifying solution-phase reactions, particularly those involving amines with electrophiles. This application highlights its role in facilitating more efficient chemical synthesis processes (Parlow, Naing, South, & Flynn, 1997).

Development of Metal-Organic Frameworks (MOFs) :

- Tetrafluoroisophthalic acid has been used in the synthesis of MOFs, particularly those involving hexanuclear Gd(III)-hydroxy clusters. These MOFs have shown significant magnetocaloric effects, indicating potential applications in magnetic cooling technologies (Wei, Wang, Zhang, Tian, & Du, 2018).

Mechanochemical Synthesis and Characterization of Coordination Polymers :

- Research involving the mechanochemical synthesis of Ba-based coordination polymers using tetrafluoroisophthalic acid has been conducted. These studies provide insights into the synthesis and properties of coordination polymers, which have potential applications in various fields, including catalysis and material science (Al-Terkawi, Scholz, Emmerling, & Kemnitz, 2018).

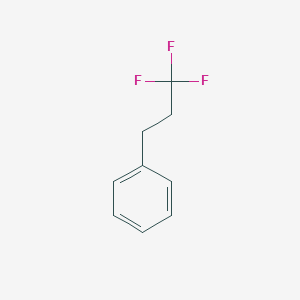

Study of Difluoromethylation and Trifluoromethylation Reagents :

- Tetrafluoroisophthalic acid and its derivatives have been studied for their role as difluoromethylation and trifluoromethylation reagents. These studies have implications for the design of novel functional materials and drug candidates (Zhang, Chen, Guo, Xiao, & Gu, 2014).

Investigation of Polymerization and Simulation of Copoly(ester–amide)s :

- Studies on the polymerization and Monte Carlo simulation of copoly(ester–amide)s containing tetrafluoroisophthalic acid provide insights into the formation of mesophase and crystal texture in polymers. Such research is crucial for understanding and optimizing the properties of advanced polymer materials (Teoh, Chung, Schiraldi, & Cheng, 2005).

Synthesis and NMR Study of Metacyclophane :

- The synthesis of metacyclophane starting from tetrafluoroisophthalic acid has been achieved. This study contributes to the field of organic synthesis and NMR spectroscopy, offering valuable information for the development of novel organic compounds (Tsuzuki, Kamio, Fujimoto, Mimura, Matsumoto, Tsukinoki, Mataka, Yonemitsu, & Tashiro, 1993).

Safety and Hazards

Tetrafluoroisophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing suitable protective equipment, and washing hands and face thoroughly after handling .

特性

IUPAC Name |

2,4,5,6-tetrafluorobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F4O4/c9-3-1(7(13)14)4(10)6(12)5(11)2(3)8(15)16/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRIMKUYGUHAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)C(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304994 | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrafluoroisophthalic acid | |

CAS RN |

1551-39-9 | |

| Record name | 1551-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrafluoroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluoroisophthalic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of incorporating tetrafluoroisophthalic acid (H2TFIPA) into liquid crystalline polymers?

A1: Introducing H2TFIPA into wholly aromatic liquid crystalline copolyesters can significantly influence their properties. For instance, the presence of meta-linkages in H2TFIPA contributes to the formation of kinks in the polymer chains. This structural characteristic affects the liquid crystallinity, disclination strength, and even the ability to decorate surface microcracks. []

Q2: How does the choice of metal ion influence the structure of metal-organic frameworks (MOFs) constructed using H2TFIPA?

A2: The choice of metal ion plays a crucial role in dictating the final topology of H2TFIPA-based MOFs. Research has shown that using gadolinium(III) ions with H2TFIPA can lead to the formation of either a 12-connected fcu-MOF or a 6-connected pcu-MOF. The specific topology obtained is influenced by the selection of auxiliary ligands used during the synthesis. []

Q3: Can H2TFIPA be used to synthesize coordination polymers with interesting luminescent properties?

A3: Yes, H2TFIPA has been successfully employed in the construction of luminescent lead(II) coordination polymers. By varying the N-donor auxiliary ligands used during synthesis, researchers can control the dimensionality (2D or 3D) of the resulting networks and tune their photoluminescent properties. []

Q4: What are the advantages of mechanochemical synthesis for preparing coordination polymers containing H2TFIPA?

A4: Mechanochemical synthesis has proven to be an efficient route for preparing coordination polymers incorporating H2TFIPA. This method, involving the milling of alkaline earth metal hydroxides with H2TFIPA, offers several advantages, including shorter reaction times, reduced solvent consumption, and potentially improved product purity. []

Q5: Is there a way to introduce deuterium atoms specifically into the [2.2]metacyclophane structure using H2TFIPA as a starting material?

A5: Yes, researchers have successfully synthesized [4,5,6,8-2H4][2.2]metacyclophane using a multi-step synthetic route that begins with 2,4,5,6-tetrafluoroisophthalic acid. The use of deuterated reagents at specific steps allows for the targeted incorporation of deuterium atoms into the final [2.2]metacyclophane structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)